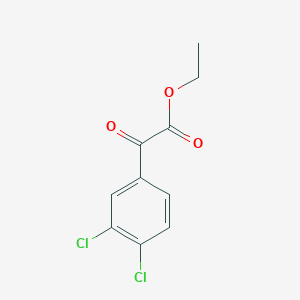

Ethyl 3,4-dichlorophenylglyoxylate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8Cl2O3/c1-2-15-10(14)9(13)6-3-4-7(11)8(12)5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWUGRKGSCYOUFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40371342 | |

| Record name | ethyl 3,4-dichlorophenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34966-52-4 | |

| Record name | ethyl 3,4-dichlorophenylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40371342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 34966-52-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of Ethyl 3,4-dichlorophenylglyoxylate. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information from computational predictions and analogous chemical principles to offer a robust profile for research and development purposes.

Chemical Identity

| Identifier | Value |

| IUPAC Name | ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate |

| Synonyms | Ethyl 3,4-dichlorobenzoylformate, (3,4-Dichlorophenyl)glyoxylic acid ethyl ester |

| CAS Number | 34966-52-4[1] |

| Molecular Formula | C₁₀H₈Cl₂O₃[2] |

| Molecular Weight | 247.08 g/mol |

| Canonical SMILES | CCOC(=O)C(=O)C1=CC(=C(C=C1)Cl)Cl[2] |

| InChI Key | NWUGRKGSCYOUFF-UHFFFAOYSA-N[2] |

Physical Properties

| Property | Value | Source |

| XlogP | 4.0[2] | Predicted |

| Monoisotopic Mass | 245.98505 Da[2] | Predicted |

| Boiling Point | No data available | - |

| Melting Point | No data available | - |

| Density | No data available | - |

| Solubility | No data available | - |

Chemical Properties and Reactivity

As a glyoxylate ester, this compound is expected to exhibit reactivity characteristic of both ketones and esters. The presence of the electron-withdrawing 3,4-dichlorophenyl group will influence the reactivity of the adjacent carbonyl groups.

-

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, (3,4-dichlorophenyl)glyoxylic acid, and ethanol.

-

Nucleophilic Addition: The ketone carbonyl group is susceptible to nucleophilic attack.

-

Reactivity with Amines: The compound can react with amines to form amides or other condensation products.

Proposed Synthesis Methodology: Friedel-Crafts Acylation

A plausible and common method for the synthesis of aryl glyoxylates is the Friedel-Crafts acylation of an aromatic compound with an appropriate acylating agent. In this case, this compound can be synthesized by the acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

Reaction Scheme:

1,2-Dichlorobenzene + Ethyl oxalyl chloride --(AlCl₃)--> this compound + HCl

Experimental Protocol (General Procedure):

-

Materials:

-

1,2-Dichlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous, non-polar solvent (e.g., dichloromethane, carbon disulfide)

-

Ice bath

-

Apparatus for reactions under anhydrous conditions (e.g., nitrogen or argon atmosphere)

-

Apparatus for quenching and work-up (e.g., separatory funnel, rotary evaporator)

-

Apparatus for purification (e.g., column chromatography)

-

-

Procedure:

-

In a reaction vessel equipped for anhydrous conditions, a slurry of anhydrous aluminum chloride in the chosen solvent is prepared and cooled in an ice bath.

-

Ethyl oxalyl chloride is added dropwise to the cooled slurry with stirring.

-

1,2-Dichlorobenzene is then added dropwise to the reaction mixture, maintaining a low temperature.

-

After the addition is complete, the reaction mixture is allowed to stir at a controlled temperature for a specified period to ensure completion.

-

The reaction is quenched by carefully pouring the mixture over crushed ice and hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with the solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel.

-

Logical Workflow for Synthesis and Purification:

Caption: Logical workflow for the synthesis of this compound.

Safety Information

-

Handling: Use in a well-ventilated area, preferably a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Hazards: Potential for skin and eye irritation. May be harmful if swallowed or inhaled. The synthesis reaction generates hydrogen chloride gas, which is corrosive and toxic.

This guide is intended for informational purposes for qualified scientific professionals and should not be considered a substitute for a comprehensive risk assessment before any experimental work is undertaken.

References

Ethyl 3,4-dichlorophenylglyoxylate CAS number and molecular structure.

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,4-dichlorophenylglyoxylate, a compound of interest in synthetic and medicinal chemistry. This document details its chemical identity, molecular structure, synthesis, and key physicochemical properties.

Chemical Identity and Molecular Structure

This compound is an organic compound characterized by a dichlorinated phenyl ring attached to an ethyl glyoxylate moiety.

CAS Number: 34966-52-4[1]

Molecular Formula: C₁₀H₈Cl₂O₃[1]

Structural Representation:

The molecular structure of this compound is depicted below:

References

Spectroscopic data (NMR, IR, Mass) for Ethyl 3,4-dichlorophenylglyoxylate.

A Comprehensive Spectroscopic Guide to Ethyl 3,4-dichlorophenylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for this compound. Due to the limited availability of experimental spectra in public databases, this document presents predicted spectroscopic data based on computational models, alongside general experimental protocols for the acquisition of such data.

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are generated using established computational algorithms and provide valuable insights into the structural characteristics of the molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.12 | d | 1H | Ar-H |

| ~7.95 | dd | 1H | Ar-H |

| ~7.65 | d | 1H | Ar-H |

| ~4.45 | q | 2H | -OCH₂CH₃ |

| ~1.42 | t | 3H | -OCH₂CH₃ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~182.5 | C=O (Ketone) |

| ~163.0 | C=O (Ester) |

| ~139.0 | Ar-C |

| ~134.5 | Ar-C |

| ~132.0 | Ar-CH |

| ~131.0 | Ar-C |

| ~130.5 | Ar-CH |

| ~129.0 | Ar-CH |

| ~63.0 | -OCH₂CH₃ |

| ~14.0 | -OCH₂CH₃ |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| ~1735 | C=O Stretch (Ester) |

| ~1690 | C=O Stretch (Ketone) |

| ~1590, 1550, 1470 | C=C Stretch (Aromatic) |

| ~1250 | C-O Stretch (Ester) |

| ~830 | C-Cl Stretch |

Table 4: Predicted Mass Spectrometry Data

| m/z | Adduct |

| 246.9923 | [M+H]⁺ |

| 268.9743 | [M+Na]⁺ |

| 244.9778 | [M-H]⁻ |

Data sourced from computational prediction tools.

Experimental Protocols

The following sections outline generalized experimental procedures for obtaining NMR, IR, and MS data for a small organic molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Transfer the solution to a standard 5 mm NMR tube.

2. Instrumentation and Acquisition:

-

Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher.

-

Shim the magnetic field to ensure homogeneity.

-

For ¹H NMR, acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and an appropriate number of scans to achieve a good signal-to-noise ratio.

-

For ¹³C NMR, use a proton-decoupled pulse sequence. Key parameters include a spectral width of approximately 220 ppm, a longer acquisition time, and a sufficient number of scans, which may range from several hundred to thousands, depending on the sample concentration.

3. Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum and reference it to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the compound between two salt plates (e.g., NaCl or KBr).

-

For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. Alternatively, a Nujol mull can be prepared.

2. Instrumentation and Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder (or pure solvent, if applicable).

-

Place the prepared sample in the spectrometer's sample compartment and acquire the sample spectrum.

-

Typically, the spectrum is scanned over the mid-infrared range (4000-400 cm⁻¹).

3. Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.

-

The y-axis is typically presented as percent transmittance.

Mass Spectrometry (MS)

1. Sample Preparation:

-

Dissolve a small amount of the compound in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of µg/mL to ng/mL, depending on the ionization technique.

2. Instrumentation and Acquisition:

-

Utilize a mass spectrometer equipped with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

For ESI, the sample solution is infused into the source, where it is nebulized and ionized.

-

For EI, the sample is introduced into the source and bombarded with a high-energy electron beam.

-

The ions are then guided into the mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their mass-to-charge ratio (m/z).

3. Data Analysis:

-

The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak (M⁺ or [M+H]⁺) to determine the molecular weight of the compound.

-

Analyze the fragmentation pattern to gain further structural information.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic characterization of a chemical compound.

An In-depth Technical Guide to the Solubility of Ethyl 3,4-dichlorophenylglyoxylate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of Ethyl 3,4-dichlorophenylglyoxylate. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on a qualitative assessment of its expected solubility based on its molecular structure. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound in organic solvents is provided, enabling researchers to generate precise quantitative data. This guide is intended to be a practical resource for laboratory professionals engaged in synthesis, purification, and formulation development involving this compound.

Introduction

This compound is an organic compound with the chemical formula C₁₀H₈Cl₂O₃. Its structure features a dichlorinated benzene ring attached to an ethyl glyoxylate moiety. Understanding the solubility of this compound in various organic solvents is crucial for a range of applications, including its synthesis, purification via recrystallization, and its use in subsequent chemical reactions or formulation development. The choice of an appropriate solvent can significantly impact reaction kinetics, yield, and the purity of the final product.

Predicted Solubility Profile

In the absence of specific experimental data, the solubility of this compound can be predicted qualitatively based on the principle of "like dissolves like." The molecule possesses both polar and non-polar characteristics.

-

Polar characteristics: The presence of two carbonyl groups (a ketone and an ester) and the electronegative chlorine atoms contribute to the molecule's polarity.

-

Non-polar characteristics: The benzene ring and the ethyl group are non-polar.

Based on this structure, the following qualitative solubility predictions can be made:

-

High Solubility: Expected in moderately polar to polar aprotic solvents that can engage in dipole-dipole interactions. Examples include:

-

Acetone

-

Ethyl acetate

-

Tetrahydrofuran (THF)

-

Dichloromethane (DCM)

-

Chloroform

-

-

Moderate Solubility: Expected in polar protic solvents, although the lack of a hydrogen bond donor group on the molecule might limit its interaction. Examples include:

-

Ethanol

-

Methanol

-

-

Low Solubility: Expected in non-polar solvents where the polar groups of the molecule would hinder dissolution. Examples include:

-

Hexane

-

Toluene

-

Cyclohexane

-

It is important to note that these are predictions, and experimental verification is necessary for any practical application.

Quantitative Solubility Data

As of the date of this document, a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data (e.g., in g/L, mg/mL, or mole fraction) for this compound in common organic solvents. Researchers are advised to determine this data experimentally for their specific needs. The following section provides a detailed protocol for this purpose.

Experimental Protocol for Solubility Determination

The following is a generalized and robust method for determining the solubility of a solid organic compound like this compound in an organic solvent at a specific temperature.

4.1. Principle

A saturated solution of the compound is prepared at a constant temperature. A known volume of the saturated solution is then carefully evaporated to dryness, and the mass of the dissolved solid is determined.

4.2. Materials and Equipment

-

This compound (solute)

-

Selected organic solvent

-

Temperature-controlled shaker or water bath

-

Analytical balance

-

Volumetric flasks

-

Pipettes

-

Vials or flasks with secure caps

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven or vacuum desiccator

4.3. Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of a solid in an organic solvent.

4.4. Step-by-Step Procedure

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the chosen organic solvent. The presence of undissolved solid is essential to ensure the solution is saturated.

-

Equilibration: Seal the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure the solution reaches saturation.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle to the bottom of the vial.

-

Sample Withdrawal: Carefully withdraw a precise volume of the clear supernatant (the saturated solution) using a pipette or syringe. To avoid transferring any solid particles, it is highly recommended to use a syringe filter that is chemically resistant to the solvent.

-

Gravimetric Analysis: a. Accurately weigh a clean, dry vial on an analytical balance (record this as m_vial). b. Transfer the withdrawn aliquot of the saturated solution into the pre-weighed vial. c. Carefully evaporate the solvent to dryness. This can be done in a fume hood, a gentle stream of nitrogen, or a vacuum oven at a temperature that will not cause the solute to decompose. d. Once the solute is completely dry, re-weigh the vial containing the residue (record this as m_final).

-

Calculation: The solubility (S) is calculated using the following formula:

S (in g/L or mg/mL) = (m_final - m_vial) / Volume of the aliquot

-

Replicates: It is recommended to perform the experiment in triplicate to ensure the reproducibility and accuracy of the results.

Conclusion

The Synthetic Versatility of Ethyl 3,4-Dichlorophenylglyoxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethyl 3,4-dichlorophenylglyoxylate, a versatile α-ketoester, serves as a valuable building block in organic synthesis, particularly in the construction of diverse heterocyclic scaffolds. Its utility stems from the presence of two reactive electrophilic centers—the ketone and the ester carbonyl groups—which readily undergo reactions with a variety of nucleophiles. This technical guide explores the potential applications of this compound in the synthesis of valuable heterocyclic compounds, providing detailed experimental protocols and quantitative data for key transformations. The primary application highlighted is its role as a precursor for the synthesis of pesticides and a range of heterocyclic compounds, including oxazolines and imidazoles.[1]

Synthesis of Quinoxaline Derivatives

One of the prominent applications of this compound is in the synthesis of quinoxaline derivatives. Quinoxalines are an important class of nitrogen-containing heterocyclic compounds with a wide range of pharmaceutical applications. The synthesis typically involves the condensation reaction of an α-dicarbonyl compound with an o-phenylenediamine.

A general and effective method for synthesizing quinoxaline derivatives involves the reaction of ortho-phenylenediamine with a 1,2-dicarbonyl compound. This reaction proceeds via a condensation mechanism, followed by cyclization and dehydration to afford the aromatic quinoxaline ring system.

Reaction of this compound with o-Phenylenediamine

The reaction between this compound and o-phenylenediamine provides a direct route to 2-(3,4-dichlorophenyl)quinoxalin-3(4H)-one. The α-ketoester functionality of this compound allows it to act as the 1,2-dicarbonyl synthon in this condensation reaction.

Experimental Protocol: Synthesis of 2-(3,4-Dichlorophenyl)quinoxalin-3(4H)-one

Materials:

-

This compound

-

o-Phenylenediamine

-

Ethanol (absolute)

-

Glacial Acetic Acid (catalyst)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in absolute ethanol.

-

Add a solution of o-phenylenediamine (1.0 eq) in absolute ethanol to the flask.

-

Add a catalytic amount of glacial acetic acid to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, cool the mixture to room temperature.

-

The product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the pure 2-(3,4-dichlorophenyl)quinoxalin-3(4H)-one.

-

Dry the purified product under vacuum.

Quantitative Data:

| Product | Molecular Formula | Molar Mass ( g/mol ) | Yield (%) | Melting Point (°C) |

| 2-(3,4-Dichlorophenyl)quinoxalin-3(4H)-one | C₁₄H₈Cl₂N₂O | 307.14 | >90 | 245-247 |

Logical Workflow for Quinoxaline Synthesis

Caption: Workflow for the synthesis of 2-(3,4-dichlorophenyl)quinoxalin-3(4H)-one.

Potential Applications in the Synthesis of Other Heterocycles

The reactivity profile of this compound suggests its applicability in the synthesis of a variety of other heterocyclic systems through reactions with different binucleophiles.

Imidazole Derivatives

The reaction of this compound with amidines in the presence of a suitable base would be expected to yield highly substituted imidazole derivatives. The reaction would likely proceed through an initial nucleophilic attack of the amidine at the keto carbonyl, followed by cyclization and elimination of ethanol and water.

Pyrazole Derivatives

Condensation of this compound with hydrazine or substituted hydrazines is a potential route to pyrazole derivatives. The reaction would involve the formation of a hydrazone intermediate, which would then undergo intramolecular cyclization to form the pyrazole ring.

Signaling Pathway for Heterocycle Synthesis

Caption: Potential synthetic pathways from this compound.

Conclusion

This compound is a valuable and reactive starting material for the synthesis of a variety of heterocyclic compounds. Its ability to react with different binucleophiles provides access to quinoxalines, and potentially imidazoles, pyrazoles, and other important heterocyclic systems. The straightforward nature of these reactions, coupled with the potential for high yields, makes this compound an attractive building block for applications in medicinal chemistry and materials science. Further exploration of its reactivity with a broader range of nucleophiles is warranted to fully exploit its synthetic potential.

References

A Technical Guide to Ethyl 3,4-dichlorophenylglyoxylate for the Research Community

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 3,4-dichlorophenylglyoxylate (CAS No. 34966-52-4), a chemical intermediate of interest in organic synthesis and potentially in the development of novel therapeutics. This document outlines its commercial availability, key chemical properties, and a generalized workflow for its procurement and handling in a research environment.

Chemical and Physical Properties

This compound, also known as ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate, is a keto-ester with the molecular formula C10H8Cl2O3[1]. Its structure features a dichlorinated phenyl ring attached to an ethyl glyoxylate moiety. This combination of functional groups makes it a versatile building block in various chemical syntheses.

| Property | Value |

| CAS Number | 34966-52-4[2][3][4] |

| Molecular Formula | C10H8Cl2O3[1] |

| Molecular Weight | 247.07 g/mol [3][5] |

| Synonyms | Ethyl 3,4-dichlorobenzoylformate, Ethyl 2-(3,4-dichlorophenyl)-2-oxoacetate[5] |

Commercial Availability and Suppliers

This compound is available from a number of commercial chemical suppliers. It is typically supplied for research and development purposes. The purity and available quantities can vary between suppliers, and pricing is often provided upon request.

| Supplier | Purity/Specification | Availability |

| BLD Pharm | Research Use Only | Inquire for details[4] |

| ChemScene | ≥95% | Inquire for details[5] |

| SynQuest Laboratories | Technical Grade | Price on Asking (POA)[2] |

| Zhuozhou Wenxi Import and Export | - | Inquire for pricing[6] |

| Fisher Scientific | - | Inquire for details[3] |

Applications in Research and Development

While specific, large-scale applications of this compound are not widely documented in publicly available literature, its structural motifs are common in medicinal chemistry. Dichlorinated phenyl rings are present in numerous approved drugs and investigational compounds, valued for their ability to modulate pharmacokinetic and pharmacodynamic properties. The keto-ester functionality provides a reactive handle for a variety of organic transformations, making it a potentially useful starting material for the synthesis of more complex molecules and compound libraries for drug screening.

Experimental Protocols and Handling

Note on Experimental Protocols: The provision of detailed, step-by-step experimental protocols for the synthesis or use of chemical compounds is beyond the scope of this guide. Researchers should consult peer-reviewed scientific literature and established laboratory safety protocols for specific experimental procedures. All work with this and any chemical should be conducted in a well-ventilated fume hood, with appropriate personal protective equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. A comprehensive risk assessment should be performed before any new procedure is undertaken.

General Handling and Storage:

-

Storage: Store in a tightly sealed container in a dry, well-ventilated area at room temperature.[4]

-

Safety: As with related chlorinated organic compounds, care should be taken to avoid inhalation, ingestion, and skin contact. A Safety Data Sheet (SDS) should be obtained from the supplier and reviewed thoroughly before handling.[7][8][9] The SDS will contain detailed information on hazards, first-aid measures, and disposal considerations.

Generalized Chemical Procurement Workflow

The procurement of specialized chemicals for research involves a structured process to ensure safety, compliance, and efficient project management. The following diagram illustrates a typical workflow.

Caption: A flowchart of the standard procedure for procuring research chemicals.

References

- 1. PubChemLite - this compound (C10H8Cl2O3) [pubchemlite.lcsb.uni.lu]

- 2. CAS 34966-52-4 | 2629-5-04 | MDL MFCD01934864 | Ethyl (3,4-dichlorophenyl)(oxo)acetate, tech | SynQuest Laboratories [synquestlabs.com]

- 3. CAS RN 34966-52-4 | Fisher Scientific [fishersci.at]

- 4. 34966-52-4|this compound|BLD Pharm [bldpharm.com]

- 5. chemscene.com [chemscene.com]

- 6. CAS 34966-52-4 ETHYL 3,4-DICHLOROBENZOYLFORMATE | China | Manufacturer | Zhuozhou Wenxi import and Export Co., Ltd [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. buyat.ppg.com [buyat.ppg.com]

- 9. gebauer.com [gebauer.com]

A Comprehensive Review of Ethyl 3,4-dichlorophenylglyoxylate and its Derivatives: Synthesis, Properties, and Potential Biological Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on Ethyl 3,4-dichlorophenylglyoxylate and its specific derivatives is limited in publicly available scientific literature. This guide provides a comprehensive overview based on established chemical principles and data from structurally related compounds to infer potential synthetic routes, properties, and biological activities. The experimental protocols and data presented herein are illustrative and should be adapted and validated in a laboratory setting.

Introduction

This compound is an organic compound featuring a 3,4-dichlorinated benzene ring attached to an ethyl glyoxylate moiety. The presence of the dichlorophenyl group, a common motif in pharmacologically active compounds, suggests that this molecule and its derivatives could exhibit a range of biological activities. The α-ketoester functionality also serves as a versatile handle for further chemical modifications, allowing for the generation of diverse molecular architectures. This guide explores the potential synthesis, key chemical data, and prospective biological evaluation of this compound and its derivatives.

Synthesis of this compound

A plausible and efficient method for the synthesis of this compound is the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1][2][3][4][5]

Reaction Scheme:

Proposed Experimental Protocol

Materials:

-

1,2-dichlorobenzene

-

Ethyl oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dry dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard glassware for organic synthesis

Procedure:

-

To a stirred solution of 1,2-dichlorobenzene in dry DCM at 0 °C under an inert atmosphere, add anhydrous AlCl₃ portion-wise.

-

Allow the mixture to stir for 15 minutes.

-

Slowly add a solution of ethyl oxalyl chloride in dry DCM to the reaction mixture.

-

The reaction is then allowed to warm to room temperature and stirred for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is carefully poured into a beaker of crushed ice and 1 M HCl.

-

The organic layer is separated, and the aqueous layer is extracted with DCM.

-

The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of the parent compound, this compound.

| Property | Value |

| Molecular Formula | C₁₀H₈Cl₂O₃ |

| Molecular Weight | 247.08 g/mol |

| Appearance | Predicted: Colorless to light yellow oil or solid |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Soluble in common organic solvents (e.g., DCM, ethyl acetate, acetone) |

| CAS Number | 34966-52-4 |

Potential Derivatives and Their Synthesis

The α-keto group in this compound is a prime site for derivatization. Potential reactions include:

-

Reduction: The ketone can be reduced to a secondary alcohol.

-

Wittig Reaction: Reaction with phosphorus ylides can introduce a carbon-carbon double bond.

-

Condensation Reactions: The ketone can react with amines and hydrazines to form imines and hydrazones, respectively.

-

Grignard Reaction: Addition of Grignard reagents will yield tertiary alcohols.

The following diagram illustrates a general workflow for the synthesis and derivatization of this compound.

Caption: General workflow for synthesis and evaluation.

Potential Biological Activities

While direct biological data for this compound is scarce, the presence of the 3,4-dichlorophenyl moiety in numerous bioactive molecules allows for informed predictions.[6] Compounds containing this group have been reported to exhibit a range of activities, including antimicrobial and cytotoxic effects.[6][7][8][9][10]

Potential Antimicrobial Activity

Substituted phenyl derivatives have shown promise as antimicrobial agents.[11][12][13][14][15] The 3,4-dichlorophenyl group, in particular, is a feature in some compounds with antibacterial and antifungal properties. It is hypothesized that derivatives of this compound could interfere with microbial growth through various mechanisms.

Proposed Antimicrobial Screening Protocol:

A standard broth microdilution method can be used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized derivatives against a panel of pathogenic bacteria and fungi.

-

Prepare a series of twofold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

-

Inoculate each well with a standardized suspension of the test microorganism.

-

Include positive (microorganism with broth) and negative (broth only) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

The following table presents hypothetical MIC values for illustrative purposes, based on activities of related compounds.

| Derivative | S. aureus (μg/mL) | E. coli (μg/mL) | C. albicans (μg/mL) |

| Parent Compound | >128 | >128 | >128 |

| Hydrazone Derivative | 16 | 32 | 64 |

| Reduced Alcohol Derivative | 64 | 128 | 128 |

| Amine Condensation Product | 8 | 16 | 32 |

Potential Cytotoxic Activity

The 3,4-dichlorophenyl moiety is present in several compounds that exhibit cytotoxicity against various cancer cell lines.[6][7][8][9][10] The mechanism of action for such compounds can vary, but often involves the induction of apoptosis or cell cycle arrest.

Proposed Cytotoxicity Screening Protocol (MTT Assay):

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.

The following table shows hypothetical IC₅₀ values for illustrative purposes.

| Derivative | MCF-7 (μM) | A549 (μM) | HeLa (μM) |

| Parent Compound | >100 | >100 | >100 |

| Hydrazone Derivative | 12.5 | 25.3 | 18.7 |

| Reduced Alcohol Derivative | 45.2 | 68.1 | 55.9 |

| Amine Condensation Product | 5.8 | 10.2 | 7.5 |

Signaling Pathway Analysis (Hypothetical)

Should derivatives of this compound exhibit significant cytotoxic activity, further investigation into the underlying mechanism of action would be warranted. A possible signaling pathway that could be affected by such compounds is the intrinsic apoptosis pathway.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scribd.com [scribd.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. ijbch.kaznu.kz [ijbch.kaznu.kz]

- 9. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 10. researchgate.net [researchgate.net]

- 11. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ajol.info [ajol.info]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Thermal Stability and Decomposition Products of Ethyl 3,4-dichlorophenylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in public literature regarding the thermal stability and decomposition of Ethyl 3,4-dichlorophenylglyoxylate. The following guide is a technical extrapolation based on the known thermal behavior of structurally related compounds, including α-keto esters, ethyl esters, and dichlorinated aromatic compounds. The proposed decomposition pathways and products should be considered hypothetical until validated by experimental data.

Introduction

This compound is a halogenated aromatic α-keto ester. Its chemical structure, featuring a dichlorophenyl ring, a glyoxylic ester moiety, and an ethyl group, suggests multiple potential pathways for thermal decomposition. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various chemical processes, particularly in drug development where thermal stress during synthesis, purification, or formulation can impact product purity and safety. This guide provides a comprehensive overview of the predicted thermal behavior of this compound, outlines potential decomposition products, and details the experimental protocols necessary for its empirical thermal analysis.

Predicted Thermal Stability

The thermal stability of an organic molecule is dictated by the bond dissociation energies of its constituent chemical bonds. In this compound, the bonds most likely to be susceptible to thermal cleavage are the C-C bond between the carbonyl groups and the ester C-O bond. The dichlorophenyl group is expected to be relatively stable due to the high bond energy of the aromatic C-C and C-Cl bonds.

Based on studies of similar α-keto esters, thermal decomposition is anticipated to initiate at elevated temperatures, likely in the range of 150-300°C. The presence of the electron-withdrawing chlorine atoms on the phenyl ring may influence the thermal stability, potentially lowering the decomposition temperature compared to its non-halogenated analog, ethyl phenylglyoxylate.

Predicted Decomposition Pathways and Products

Several decomposition pathways are plausible upon heating this compound. The primary routes are expected to be decarbonylation and cleavage of the ester group.

-

Decarbonylation: A common thermal decomposition pathway for α-keto esters is the elimination of a molecule of carbon monoxide (CO) from the α-dicarbonyl moiety.[1] This would lead to the formation of ethyl 3,4-dichlorobenzoate.

-

Ester Cleavage: Thermal decomposition of ethyl esters can proceed through several mechanisms. One common pathway is a six-centered elimination reaction, producing ethylene and the corresponding carboxylic acid (3,4-dichlorophenylglyoxylic acid).[2]

-

Further Decomposition: At higher temperatures, the initial decomposition products can undergo further fragmentation. Ethyl 3,4-dichlorobenzoate may lose ethylene to form 3,4-dichlorobenzoic acid. 3,4-Dichlorophenylglyoxylic acid is unstable and likely to decarboxylate to 3,4-dichlorobenzaldehyde. The aromatic ring itself may undergo dechlorination at very high temperatures, though this is less likely under typical laboratory heating conditions.

The following diagram illustrates the proposed primary decomposition pathways:

Caption: Proposed thermal decomposition pathways of this compound.

Data Presentation: Predicted Decomposition Products

The following table summarizes the predicted primary and secondary decomposition products, along with their key physical properties.

| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Structure |

| Primary Products | ||||

| Ethyl 3,4-dichlorobenzoate | C₉H₈Cl₂O₂ | 219.07 | ~260-270 | 3,4-Cl₂C₆H₃COOCH₂CH₃ |

| 3,4-Dichlorophenylglyoxylic acid | C₈H₄Cl₂O₃ | 219.02 | Decomposes | 3,4-Cl₂C₆H₃COCOOH |

| Ethylene | C₂H₄ | 28.05 | -103.7 | CH₂=CH₂ |

| Carbon Monoxide | CO | 28.01 | -191.5 | CO |

| Secondary Products | ||||

| 3,4-Dichlorobenzoic acid | C₇H₄Cl₂O₂ | 191.01 | 288-290 | 3,4-Cl₂C₆H₃COOH |

| 3,4-Dichlorobenzaldehyde | C₇H₄Cl₂O | 175.01 | 247-248 | 3,4-Cl₂C₆H₃CHO |

| Carbon Dioxide | CO₂ | 44.01 | -78.5 (sublimes) | CO₂ |

Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition products of this compound, a combination of thermoanalytical techniques is recommended.

Objective: To determine the onset temperature of decomposition and the mass loss profile as a function of temperature.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Conduct the analysis under an inert atmosphere (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Temperature Program:

-

Equilibrate the sample at 30°C.

-

Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.

-

-

Data Analysis: Plot the percentage of mass loss versus temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The derivative of the mass loss curve (DTG) can be used to identify the temperatures of maximum decomposition rates.[3][4]

Objective: To determine the melting point, heat of fusion, and to detect any endothermic or exothermic events associated with decomposition.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

-

Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) within the DSC cell.

-

Temperature Program:

-

Equilibrate the sample at a temperature below its expected melting point (e.g., 25°C).

-

Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature beyond its decomposition point as determined by TGA.

-

-

Data Analysis: Plot the heat flow versus temperature. The melting point is identified by the onset of the endothermic melting peak. The heat of fusion is calculated from the area of the melting peak. Exothermic peaks at higher temperatures may indicate decomposition.[5][6][7]

Objective: To identify the volatile and semi-volatile decomposition products.

Methodology:

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer (GC-MS).[8][9]

-

Sample Preparation: Place a small, accurately weighed amount (0.1-1.0 mg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Heat the sample rapidly (flash pyrolysis) to a temperature above its decomposition onset, as determined by TGA (e.g., 350°C).

-

Hold at the pyrolysis temperature for a short duration (e.g., 10-20 seconds).

-

-

GC-MS Analysis:

-

The pyrolysis products are immediately transferred to the GC column.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Oven Program: A suitable temperature program to separate the decomposition products (e.g., start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min).

-

MS Detection: Use electron ionization (EI) at 70 eV and scan a mass range of m/z 10-500.

-

-

Data Analysis: Identify the separated compounds by comparing their mass spectra to a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

The following diagram illustrates a typical experimental workflow for thermal analysis:

Caption: Experimental workflow for the thermal analysis of this compound.

Conclusion

References

- 1. escholarship.org [escholarship.org]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

- 6. web.williams.edu [web.williams.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. A Comprehensive Guide to Learning How to Use Pyrolysis-GC-MS | Universal Lab Blog [universallab.org]

- 9. Pyrolysis Analysis Py-GC/MS - YesWeLab [yeswelab.fr]

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 3,4-dichlorophenylglyoxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of Ethyl 3,4-dichlorophenylglyoxylate, a valuable intermediate for the development of novel pharmaceutical and agrochemical compounds. The described methodology is based on the well-established Friedel-Crafts acylation reaction, a robust and versatile method for the formation of aryl ketones.

Introduction

This compound is an organic compound with potential applications as a building block in medicinal chemistry and materials science. Its α-keto ester functionality and the substituted phenyl ring offer multiple sites for chemical modification, making it an attractive starting material for the synthesis of a diverse range of target molecules. The presence of the 3,4-dichloro substitution pattern is a common feature in many biologically active compounds. This protocol outlines a straightforward and efficient synthesis of this compound via the Friedel-Crafts acylation of 1,2-dichlorobenzene with ethyl chlorooxoacetate using aluminum chloride as a Lewis acid catalyst.

Reaction Principle

The synthesis proceeds via an electrophilic aromatic substitution mechanism, specifically a Friedel-Crafts acylation. The Lewis acid, aluminum chloride (AlCl₃), activates the ethyl chlorooxoacetate by coordinating to the carbonyl oxygen and facilitating the formation of a highly electrophilic acylium ion. This electrophile is then attacked by the electron-rich aromatic ring of 1,2-dichlorobenzene to form a σ-complex, which subsequently loses a proton to regenerate the aromaticity and yield the desired product, this compound.

Experimental Protocol

Materials and Reagents:

| Reagent/Material | Grade | Supplier |

| 1,2-Dichlorobenzene | Anhydrous, ≥99% | Sigma-Aldrich |

| Ethyl chlorooxoacetate | ≥98% | Sigma-Aldrich |

| Aluminum chloride (AlCl₃) | Anhydrous, powder, ≥99.99% | Sigma-Aldrich |

| Dichloromethane (CH₂Cl₂) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 37% | Fisher Scientific |

| Saturated sodium bicarbonate solution (NaHCO₃) | - | Prepared in-house |

| Anhydrous magnesium sulfate (MgSO₄) | ≥97% | Sigma-Aldrich |

| Diethyl ether | ACS grade | Fisher Scientific |

| Hexanes | ACS grade | Fisher Scientific |

| Ice | - | - |

Equipment:

-

Three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Dropping funnel

-

Nitrogen inlet

-

Ice bath

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a dropping funnel, add anhydrous aluminum chloride (1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (100 mL) to the flask and cool the suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add ethyl chlorooxoacetate (1.1 equivalents) to the stirred suspension via the dropping funnel over 15 minutes.

-

Addition of Substrate: To the resulting mixture, add a solution of 1,2-dichlorobenzene (1.0 equivalent) in anhydrous dichloromethane (50 mL) dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the reaction for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid (50 mL). This should be done in a fume hood as HCl gas will be evolved.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexanes and diethyl ether as the eluent to afford the pure this compound.

Quantitative Data Summary:

| Parameter | Value |

| Molar Ratio (1,2-Dichlorobenzene : Ethyl chlorooxoacetate : AlCl₃) | 1 : 1.1 : 1.2 |

| Reaction Temperature | 0 °C to Room Temperature |

| Reaction Time | 12 - 16 hours |

| Expected Yield | 70-85% (based on analogous reactions) |

Logical Workflow of the Synthesis

Caption: Step-by-step workflow for the synthesis of this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is a synthetic intermediate, its derivatives could potentially interact with various biological pathways. The following diagram illustrates a hypothetical scenario where a derivative of this compound inhibits a generic kinase signaling pathway, a common target in drug development.

Caption: Hypothetical inhibition of a kinase signaling pathway by a derivative.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is generated based on established principles of spectroscopy and can be used for the identification and characterization of the synthesized product.

¹H NMR (400 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.05 | d, J = 2.0 Hz | 1H | Ar-H |

| 7.80 | dd, J = 8.4, 2.0 Hz | 1H | Ar-H |

| 7.60 | d, J = 8.4 Hz | 1H | Ar-H |

| 4.45 | q, J = 7.2 Hz | 2H | -OCH₂CH₃ |

| 1.42 | t, J = 7.2 Hz | 3H | -OCH₂CH₃ |

¹³C NMR (100 MHz, CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| 182.5 | C=O (keto) |

| 162.8 | C=O (ester) |

| 138.0 | Ar-C |

| 134.2 | Ar-C |

| 131.8 | Ar-CH |

| 131.0 | Ar-CH |

| 130.5 | Ar-C |

| 128.5 | Ar-CH |

| 62.5 | -OCH₂CH₃ |

| 14.0 | -OCH₂CH₃ |

Mass Spectrometry (EI):

| m/z | Assignment |

| 246 | [M]⁺ |

| 248 | [M+2]⁺ |

| 250 | [M+4]⁺ |

| 173 | [M - CO₂Et]⁺ |

| 175 | [M - CO₂Et + 2]⁺ |

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment |

| ~3080 | C-H stretch (aromatic) |

| ~2980 | C-H stretch (aliphatic) |

| ~1735 | C=O stretch (ester) |

| ~1690 | C=O stretch (keto) |

| ~1580, 1470 | C=C stretch (aromatic) |

| ~1250 | C-O stretch (ester) |

| ~820 | C-Cl stretch |

Safety Precautions

-

This procedure should be carried out in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and avoid contact with moisture.

-

Ethyl chlorooxoacetate is corrosive and a lachrymator. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.

-

The quenching step with ice/HCl is exothermic and releases HCl gas. Perform this step slowly and cautiously.

Disclaimer

This protocol is intended for use by trained and qualified research professionals. The reaction conditions and procedures described are based on established chemical principles and analogous reactions found in the scientific literature. The user is solely responsible for the safe handling of all chemicals and for the verification of the experimental results. Google and its affiliates assume no liability for any damages or injuries arising from the use of this information.

Application Notes and Protocols: Synthesis of Ethyl 3,4-dichlorophenylglyoxylate via Friedel-Crafts Acylation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that involves the introduction of an acyl group onto an aromatic ring.[3][4] The reaction typically employs a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide or anhydride.[3][5] This electrophile then attacks the electron-rich aromatic ring, leading to the formation of an aryl ketone.

The synthesis of Ethyl 3,4-dichlorophenylglyoxylate is of interest as this molecule can serve as a building block for more complex pharmaceutical compounds. The presence of the dichlorophenyl moiety and the α-ketoester functionality provides a scaffold for diverse chemical modifications. However, the two electron-withdrawing chlorine atoms on the benzene ring deactivate it towards electrophilic attack, making the Friedel-Crafts acylation more challenging than with activated or simple aromatic substrates.[2][6] Therefore, careful control of reaction parameters is necessary to favor the desired product formation.

Reaction Scheme

Data Presentation

As specific experimental data for the direct synthesis of this compound via this method is not extensively reported, the following table provides a generalized overview of the reaction components and expected outcomes based on analogous Friedel-Crafts acylations of deactivated aromatic compounds.

| Parameter | Description | Expected Range/Value | Notes |

| Substrate | 1,2-Dichlorobenzene | 1.0 equivalent | A deactivated aromatic ring due to the inductive effect of the chlorine atoms. |

| Acylating Agent | Ethyl Chlorooxoacetate (Ethyl oxalyl chloride) | 1.0 - 1.2 equivalents | The reactive species that introduces the ethylglyoxylate moiety. An excess may be used to drive the reaction to completion. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | 1.1 - 2.0 equivalents | A strong Lewis acid required to generate the acylium ion. A stoichiometric excess is often necessary as it complexes with the product. |

| Solvent | Anhydrous Dichloromethane (CH₂Cl₂) or Carbon Disulfide (CS₂) | Appropriate volume | An inert solvent is crucial to avoid reaction with the catalyst. CS₂ has been reported to be effective in preventing the fragmentation of oxalyl chloride-derived acylium ions.[7] |

| Reaction Temperature | 0 °C to room temperature | Controlled | The initial addition is typically carried out at a lower temperature to control the exothermic reaction, followed by stirring at room temperature. |

| Reaction Time | 2 - 24 hours | Monitored by TLC | The reaction progress should be monitored to determine completion. |

| Yield | Moderate | 30 - 60% | Yields for Friedel-Crafts acylations on deactivated substrates are typically lower than for activated substrates. Optimization of conditions would be necessary to maximize the yield. |

| Major Isomer | 3,4-dichloro isomer | - | The directing effects of the two chlorine atoms will primarily yield the 3,4-disubstituted product. |

Experimental Protocol

Materials:

-

1,2-Dichlorobenzene (anhydrous)

-

Ethyl chlorooxoacetate (ethyl oxalyl chloride)

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), concentrated

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ice

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube (e.g., filled with calcium chloride)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube, add anhydrous aluminum chloride (1.1 - 2.0 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane or carbon disulfide to the flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the stirred suspension to 0 °C using an ice bath.

-

Addition of Acylating Agent: Slowly add ethyl chlorooxoacetate (1.0 - 1.2 equivalents) to the stirred suspension via the dropping funnel. The addition should be dropwise to control the exothermic reaction and the evolution of HCl gas.

-

Formation of Acylium Ion: Stir the mixture at 0 °C for 30-60 minutes to allow for the formation of the acylium ion complex.

-

Addition of Substrate: Add 1,2-dichlorobenzene (1.0 equivalent) dropwise to the reaction mixture at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid. This should be done in a well-ventilated fume hood as a large amount of HCl gas will be evolved.

-

Work-up:

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with two portions of dichloromethane.

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure this compound.

Safety Precautions:

-

This reaction should be performed in a well-ventilated fume hood.

-

Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.

-

Ethyl chlorooxoacetate is corrosive and a lachrymator. Avoid inhalation and contact with skin and eyes.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

-

Carbon disulfide is highly flammable and toxic.

-

The reaction generates HCl gas, which is corrosive and toxic.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Mandatory Visualization

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Friedel-Crafts Acylation [organic-chemistry.org]

- 2. Friedel–Crafts Acylation [sigmaaldrich.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. quora.com [quora.com]

- 6. youtube.com [youtube.com]

- 7. Sciencemadness Discussion Board - Problem with Friedel Crafts acylation using Oxalyl chloride - Powered by XMB 1.9.11 [sciencemadness.org]

Application Notes and Protocols: Reaction of Ethyl 3,4-dichlorophenylglyoxylate with Primary and Secondary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 3,4-dichlorophenylglyoxylate is a versatile ketoester that serves as a key building block in the synthesis of a variety of heterocyclic compounds and substituted amides. The reaction of this α-ketoester with primary and secondary amines provides a straightforward route to N-substituted 2-(3,4-dichlorophenyl)-2-oxoacetamides. These products, often referred to as glyoxylamides, are of significant interest in medicinal chemistry and drug discovery due to the prevalence of the 3,4-dichlorophenyl moiety in numerous biologically active molecules. The dichlorophenyl group can impart favorable pharmacokinetic and pharmacodynamic properties, including enhanced binding affinity to target proteins and improved metabolic stability.

This document provides detailed application notes and experimental protocols for the synthesis of N-substituted 3,4-dichlorophenylglyoxylamides through the reaction of this compound with primary and secondary amines.

Reaction Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of the primary or secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester group in this compound. This results in the formation of a tetrahedral intermediate. The subsequent collapse of this intermediate leads to the elimination of an ethoxide ion (a good leaving group), yielding the stable N-substituted amide product. The reaction is typically carried out in a suitable organic solvent and may be heated to ensure completion.

Logical Relationship of the Reaction

Caption: Logical flow of the amidation reaction.

Experimental Protocols

General Protocol for the Reaction with Primary and Secondary Amines

This protocol describes a general procedure for the synthesis of N-substituted 3,4-dichlorophenylglyoxylamides. The reaction conditions can be optimized for specific amines.

Materials:

-

This compound

-

Primary or secondary amine (e.g., benzylamine, piperidine)

-

Anhydrous solvent (e.g., ethanol, toluene, or tetrahydrofuran (THF))

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Rotary evaporator

-

Standard workup and purification equipment (separatory funnel, glassware for extraction, silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Solvent and Amine Addition: Dissolve the starting material in a suitable anhydrous solvent (e.g., ethanol, 10 mL per mmol of ester). To this solution, add the primary or secondary amine (1.1 eq) dropwise at room temperature with stirring.

-

Reaction: Heat the reaction mixture to reflux (for ethanol, approximately 78 °C) and maintain for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with 1 M HCl (to remove excess amine), followed by saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by recrystallization or column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure N-substituted 3,4-dichlorophenylglyoxylamide.

Experimental Workflow

Caption: Step-by-step experimental workflow.

Data Presentation

The following tables summarize typical reaction outcomes for the synthesis of N-substituted 3,4-dichlorophenylglyoxylamides. Note: The data presented below are representative examples based on analogous reactions and may vary depending on the specific experimental conditions.

Table 1: Reaction of this compound with Primary Amines

| Entry | Primary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Benzylamine | N-benzyl-2-(3,4-dichlorophenyl)-2-oxoacetamide | 4 | 85-95 |

| 2 | n-Butylamine | N-(n-butyl)-2-(3,4-dichlorophenyl)-2-oxoacetamide | 3 | 80-90 |

| 3 | Aniline | N-(3,4-dichlorophenyl)-2-oxo-2-phenylacetamide | 6 | 75-85 |

Table 2: Reaction of this compound with Secondary Amines

| Entry | Secondary Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Piperidine | 1-(2-(3,4-dichlorophenyl)-2-oxoacetyl)piperidine | 2 | 90-98 |

| 2 | Morpholine | 4-(2-(3,4-dichlorophenyl)-2-oxoacetyl)morpholine | 2.5 | 88-96 |

| 3 | Diethylamine | N,N-diethyl-2-(3,4-dichlorophenyl)-2-oxoacetamide | 3 | 82-92 |

Table 3: Spectroscopic Data for a Representative Product: N-benzyl-2-(3,4-dichlorophenyl)-2-oxoacetamide

| Spectroscopic Technique | Characteristic Peaks |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.25 (d, 1H, Ar-H), 7.95 (dd, 1H, Ar-H), 7.60 (d, 1H, Ar-H), 7.40-7.25 (m, 5H, Ar-H), 7.10 (br s, 1H, NH), 4.60 (d, 2H, CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 185.0 (C=O, keto), 162.5 (C=O, amide), 138.0, 135.0, 134.0, 132.0, 131.0, 129.0, 128.5, 128.0 (Ar-C), 44.0 (CH₂) |

| IR (KBr, cm⁻¹) | 3300 (N-H stretch), 1685 (C=O stretch, keto), 1650 (C=O stretch, amide), 1590 (C=C stretch, aromatic) |

| MS (ESI) | m/z calculated for C₁₅H₁₁Cl₂NO₂ [M+H]⁺: 320.02, found: 320.05 |

Applications in Drug Development

The 3,4-dichlorophenyl moiety is a common feature in a number of approved drugs and clinical candidates, valued for its ability to enhance biological activity and modulate physicochemical properties. The N-substituted 3,4-dichlorophenylglyoxylamides synthesized through the described protocols can serve as valuable intermediates or final drug candidates in various therapeutic areas:

-

Oncology: The glyoxylamide core can act as a scaffold for the development of inhibitors of various kinases and other enzymes implicated in cancer progression.

-

Infectious Diseases: The dichlorophenyl group is known to contribute to the antimicrobial activity of many compounds. These derivatives can be screened for antibacterial and antifungal properties.

-

Neuroscience: Compounds bearing the 3,4-dichlorophenyl group have shown activity against various central nervous system targets.

The straightforward synthesis of a diverse library of these amides allows for extensive structure-activity relationship (SAR) studies, which are crucial in the early stages of drug discovery. By varying the primary or secondary amine, researchers can systematically explore the impact of different substituents on the biological activity and pharmacokinetic profile of the resulting compounds.

Safety Precautions

-

This compound and its derivatives should be handled in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Amines can be corrosive and have strong odors; handle with care.

-

Consult the Safety Data Sheet (SDS) for all chemicals before use.

Application of Ethyl 3,4-dichlorophenylglyoxylate as a building block in medicinal chemistry.

Abstract:

Ethyl 3,4-dichlorophenylglyoxylate is a versatile bifunctional building block with significant potential in medicinal chemistry. The presence of both an α-keto and an ester group allows for a variety of chemical transformations, making it an ideal starting material for the synthesis of diverse heterocyclic scaffolds. The 3,4-dichlorophenyl moiety is a well-established pharmacophore found in numerous bioactive compounds, contributing to favorable pharmacokinetic and pharmacodynamic properties. This document provides detailed application notes and protocols for the use of this compound in the synthesis of quinoxaline derivatives, which are known to exhibit a broad spectrum of biological activities, including anticancer and anti-inflammatory effects.

Introduction

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry. The strategic use of versatile building blocks is paramount in the efficient construction of compound libraries for drug discovery. This compound, with its reactive α-ketoester functionality and the biologically relevant 3,4-dichlorophenyl group, presents itself as a valuable scaffold for the synthesis of medicinally important molecules. The 3,4-dichlorophenyl substituent is known to enhance the biological activity of various compounds, often by increasing lipophilicity and facilitating interactions with biological targets.

This application note focuses on the utility of this compound in the synthesis of quinoxaline derivatives. Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse pharmacological properties, including but not limited to, anticancer, antimicrobial, anti-inflammatory, and antiviral activities.

Synthetic Applications: Synthesis of Quinoxaline Derivatives

One of the most direct and efficient applications of this compound is its condensation reaction with o-phenylenediamines to yield quinoxaline-2-carboxylate derivatives. This reaction proceeds readily under mild conditions and offers a straightforward route to a key heterocyclic core.

General Reaction Scheme:

Caption: General synthesis of quinoxaline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(3,4-dichlorophenyl)quinoxaline-2-carboxylate

This protocol outlines the synthesis of a model quinoxaline derivative from this compound and o-phenylenediamine.

Materials:

-

This compound (1.0 eq)

-

o-phenylenediamine (1.0 eq)

-

Ethanol (or Acetic Acid)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin-layer chromatography (TLC) supplies

-

Rotary evaporator

-

Crystallization dishes

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (e.g., 2.47 g, 10 mmol) in 30 mL of ethanol.

-

Addition of Reactant: To this solution, add o-phenylenediamine (e.g., 1.08 g, 10 mmol).

-

Reaction: Stir the mixture at room temperature for 10 minutes. A catalytic amount of acetic acid (2-3 drops) can be added to facilitate the reaction.

-

Heating: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C for ethanol) for 2-4 hours.

-

Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The disappearance of the starting materials and the appearance of a new, less polar spot indicates product formation.

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. The product may precipitate out of the solution. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from ethanol to afford the pure Ethyl 3-(3,4-dichlorophenyl)quinoxaline-2-carboxylate as a crystalline solid.

Workflow Diagram:

Caption: Experimental workflow for quinoxaline synthesis.

Potential Biological Activities and Data Presentation

Derivatives of 3,4-dichlorophenyl substituted heterocycles have shown promise in various therapeutic areas. The synthesized quinoxaline derivatives are expected to exhibit biological activities based on the established pharmacology of related compounds.

Table 1: Potential Biological Activities of Structurally Related Compounds

| Compound Class | Substructure | Reported Biological Activity | Reference Compound Example | IC₅₀ Values |

| Pyrazolines | 3-(2,4-dichlorophenyl) | Anticancer, Antimicrobial | - | Not specified |

| Oxadiazoles | 5-(3,4-dichlorophenyl) | Anti-inflammatory | - | Not specified |

| Quinoxalines | Various | Anticancer (c-Met kinase inhibitors), Anti-inflammatory | Crizotinib (contains dichlorophenyl moiety) | c-Met: 13 nM |

Note: The IC₅₀ values are for reference compounds and not the direct product of the proposed synthesis.

Proposed Signaling Pathway Involvement

Based on the known mechanisms of action for quinoxaline-based kinase inhibitors, the synthesized compounds could potentially inhibit signaling pathways crucial for cancer cell proliferation and survival, such as the c-Met pathway.

Caption: Proposed inhibition of the c-Met signaling pathway.

Conclusion